molecular formula C17H12Cl2N2O2S B2440082 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 477568-97-1

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2440082
CAS No.: 477568-97-1
M. Wt: 379.26
InChI Key: QONXBDWJDDLFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of a thiazole ring, a dichlorophenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.

    Coupling Reaction: The resulting thiazole derivative is then coupled with phenoxyacetic acid or its derivatives using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Interference with biochemical pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-phenoxyacetamide
  • N-(2,4-dichlorophenyl)-1,3-thiazol-2-ylacetamide

Uniqueness

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the thiazole ring and the phenoxyacetamide moiety enhances its potential for diverse applications compared to similar compounds.

This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c18-11-6-7-13(14(19)8-11)15-10-24-17(20-15)21-16(22)9-23-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONXBDWJDDLFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.